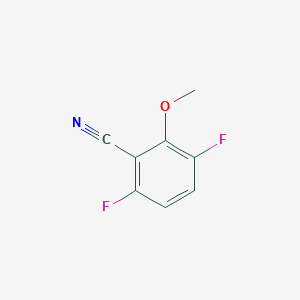

3,6-Difluoro-2-methoxybenzonitrile

描述

Significance of Aryl Nitriles in Synthetic Chemistry and Chemical Biology

Aryl nitriles, which are organic compounds featuring a nitrile group (-C≡N) attached to an aromatic ring, are of considerable importance in the fields of synthetic chemistry and chemical biology. fiveable.me Their utility stems from the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. This chemical adaptability makes aryl nitriles valuable intermediates in the synthesis of a wide array of molecules, from pharmaceuticals and agrochemicals to advanced materials. rsc.orgacs.org

In chemical biology, the nitrile group can serve as a unique probe or a key interacting moiety within a biological system. Its linear geometry and electronic properties can influence molecular recognition and binding events. Furthermore, the introduction of a nitrile group can modulate the pharmacokinetic properties of a molecule, a critical consideration in drug discovery.

Role of Fluorine Substitution in Aromatic Systems within Research Contexts

The strategic incorporation of fluorine atoms into aromatic systems is a widely employed tactic in modern chemical research, particularly in medicinal chemistry and materials science. nih.gov Fluorine possesses several unique properties that can profoundly influence the characteristics of a molecule. Its high electronegativity can alter the electronic distribution within an aromatic ring, affecting its reactivity and interaction with other molecules. nih.gov

Specifically, the substitution of hydrogen with fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule.

Increased Lipophilicity: In certain contexts, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for receptor binding or enzyme inhibition.

Conformational Control: The size of the fluorine atom can impose steric constraints, influencing the preferred conformation of a molecule and thereby affecting its biological activity.

While traditionally considered a deactivating group in electrophilic aromatic substitution, under certain reaction conditions, fluorine can act as an activating substituent. acs.orgcsbsju.edu The substitution of fluorine atoms onto a benzene (B151609) ring also introduces new π-orbitals that are lower in energy than the original aromatic orbitals. acs.org

Overview of 3,6-Difluoro-2-methoxybenzonitrile as a Research Scaffold

This compound is a specific fluorinated benzonitrile (B105546) that has garnered attention as a valuable research scaffold. Its structure, which combines the features of an aryl nitrile with two fluorine atoms and a methoxy (B1213986) group on the benzene ring, provides a unique combination of electronic and steric properties. This makes it an attractive starting point for the synthesis of more complex molecules with potential applications in various research areas. The presence of multiple functional groups offers several points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1010413-52-1 bldpharm.com |

| Molecular Formula | C₈H₅F₂NO scbt.com |

| Molecular Weight | 169.13 g/mol scbt.com |

Note: This data is compiled from publicly available chemical databases and may vary slightly between sources.

The strategic placement of the two fluorine atoms and the methoxy group on the benzonitrile core significantly influences its chemical reactivity and potential as a building block in organic synthesis. For instance, the fluorine atoms can direct the regioselectivity of further substitution reactions on the aromatic ring.

The synthesis of related difluorinated benzamide (B126) compounds, which could potentially be derived from this compound, has been explored for their antibacterial activity. mdpi.com For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide has been reported as a potential PET imaging agent. nih.govsigmaaldrich.com These examples highlight the utility of the difluorobenzonitrile scaffold in constructing biologically active molecules.

While specific, detailed research findings solely focused on this compound are not extensively documented in the provided search results, its structural motifs are present in a variety of researched compounds. For example, the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been described, showcasing synthetic routes to related structures. researchgate.net Similarly, methods for preparing related difluoro-methoxybenzoic acids have been patented, indicating the industrial and research interest in this class of compounds. google.com

Structure

2D Structure

属性

IUPAC Name |

3,6-difluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLUUECGMAVKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Difluoro 2 Methoxybenzonitrile and Analogues

Strategies for the Construction of the Benzonitrile (B105546) Core

The benzonitrile framework is a common motif in organic chemistry, and its synthesis can be approached from various starting points. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug discovery, and the conversion of pyridines to benzonitriles is a notable example. researchgate.netbris.ac.uk This can be achieved through a three-step process involving pyridine (B92270) N-oxidation, photochemical deconstruction to a nitrile-containing butadiene, and a subsequent Diels-Alder cycloaddition to form the benzonitrile ring. researchgate.netbris.ac.uk

More traditional methods often involve building upon a pre-existing benzene (B151609) ring. This can include the cyanation of aryl halides or sulfonates, or the transformation of other functional groups such as carboxylic acids or aldehydes into the nitrile group. organic-chemistry.org The choice of strategy often depends on the availability of starting materials and the compatibility of other functional groups present on the aromatic ring.

Introduction of Fluorine Substituents on the Aromatic Ring

The incorporation of fluorine into aromatic systems can significantly alter the physical, chemical, and biological properties of a molecule. numberanalytics.com Aromatic fluorination is a crucial process that allows for the synthesis of complex molecules with diverse applications in pharmaceuticals and materials science. numberanalytics.com

There are several methods for introducing fluorine onto an aromatic ring:

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine atom ("F+"). These reagents are often used for direct fluorination of electron-rich aromatic rings. numberanalytics.comnumberanalytics.com A notable reagent is Selectfluor, which contains a fluorine atom bonded to a positively charged nitrogen and serves as an effective fluorine donor. jove.com Other agents include N-fluorobenzenesulfonimide (NFSI) and acetyl hypofluorite. numberanalytics.comacs.org

Nucleophilic Aromatic Substitution (SNAr): In this approach, a good leaving group (such as a nitro group or a halogen) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comnumberanalytics.com

Sandmeyer-type Reactions: Diazonium salts, generated from anilines, can be converted to aryl fluorides using reagents like tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.

Table 1: Comparison of Common Aromatic Fluorination Methods

| Method | Fluorinating Agent(s) | Substrate Requirement | General Characteristics |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | Generally electron-rich aromatics | Direct C-H fluorination is possible. numberanalytics.comnumberanalytics.com |

| Nucleophilic Substitution | KF, CsF | Electron-deficient aromatics with a good leaving group | Reaction is driven by a strong nucleophile. numberanalytics.com |

Methods for Methoxy (B1213986) Group Incorporation

The methoxy group is a key functional group in many natural products and pharmaceuticals. nih.govwikipedia.org Its introduction onto an aromatic ring can be achieved through several established methods.

Williamson Ether Synthesis: This classical method involves the methylation of a phenol (B47542) using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This requires the precursor to have a hydroxyl group at the desired position.

Metal-Catalyzed Methoxylation: Aryl halides can undergo metal-catalyzed coupling reactions with methanol (B129727) or methoxides to form aryl methyl ethers. wikipedia.org

Anodic Methoxylation: The anodic oxidation of aromatic compounds in methanol can lead to the formation of methoxylated products. oup.comrsc.org This process often involves the generation of an aromatic cation radical, which then reacts with methanol or a methoxide (B1231860) ion. rsc.org

C-H Bond Methoxylation: Modern methods have been developed for the direct methoxylation of C-H bonds on an aromatic ring, often using palladium catalysis. nih.gov For instance, a palladium/norbornene (Pd/NBE) cooperative catalysis system can achieve ortho-C–H methoxylation of aryl halides. nih.gov

Table 2: Selected Methods for Aromatic Methoxylation

| Method | Reagents | Substrate | Key Feature |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃), Methylating Agent (e.g., CH₃I) | Phenolic compound | Classic, high-yielding reaction for phenols. |

| Buchwald-Hartwig Amination (Ether variant) | Aryl Halide, Methanol/Sodium Methoxide, Pd or Cu catalyst | Aryl halide | Transition-metal catalyzed cross-coupling. wikipedia.org |

| Anodic Oxidation | Aromatic compound, Methanol, Supporting electrolyte | Aromatic hydrocarbon | Electrochemical method. oup.comrsc.org |

Nitrile Group Formation Techniques

The nitrile functional group is a versatile intermediate that can be converted into amines, carboxylic acids, and other functional groups. wikipedia.org Its formation on an aromatic ring is a pivotal step in many synthetic sequences.

Cyanation involves the introduction of a cyanide group onto a substrate. wikipedia.org For aromatic systems, several powerful methods exist.

Sandmeyer Reaction: This classic reaction converts an aryl diazonium salt, derived from an aniline, into a benzonitrile using a copper(I) cyanide salt. wikipedia.org

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures, to produce the corresponding benzonitrile. wikipedia.org

Transition-Metal-Catalyzed Cyanation: Modern synthetic chemistry heavily relies on palladium-, nickel-, or copper-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org These methods allow for the cyanation of aryl halides and triflates under milder conditions and with a broader substrate scope. Various cyanide sources can be employed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), which is noted for its low toxicity. wikipedia.orgacs.org

Table 3: Overview of Aromatic Cyanation Reactions

| Reaction Name | Catalyst/Reagent | Substrate | Cyanide Source |

|---|---|---|---|

| Sandmeyer Reaction | CuCN | Aryl Diazonium Salt | CuCN |

| Rosenmund-von Braun | CuCN (stoichiometric) | Aryl Halide | CuCN |

| Palladium-Catalyzed | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl Halide/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] wikipedia.orgacs.org |

A direct and common method for synthesizing nitriles is the dehydration of primary amides. thieme-connect.de This transformation can be accomplished using a variety of dehydrating agents.

Common reagents for this conversion include:

Phosphorus pentoxide (P₂O₅) chemicke-listy.cztardigrade.in

Thionyl chloride (SOCl₂) researchgate.net

Phosphorus oxychloride (POCl₃)

Trifluoroacetic anhydride (B1165640)

The reaction often requires heating. Microwave-assisted heating has been shown to significantly accelerate the dehydration of benzamide (B126) to benzonitrile, leading to high yields in very short reaction times. chemicke-listy.czresearchgate.net For example, using phosphorus pentoxide in a microwave reactor can yield benzonitrile from benzamide in as little as 1 to 2.5 minutes. chemicke-listy.czresearchgate.net

Precursor Chemistry and Synthetic Routes to 3,6-Difluoro-2-methoxybenzonitrile

The specific synthesis of this compound is not extensively detailed in readily available literature, but a logical synthetic pathway can be constructed based on the synthesis of close analogues and the chemical principles outlined above. A key immediate precursor to the target molecule is 3,6-Difluoro-2-methoxybenzamide (B2696939) . fluorochem.co.uk The final step in the synthesis would therefore be the dehydration of this amide.

A plausible synthetic route to this amide precursor could begin with a suitably substituted difluoroaromatic compound, such as 2,5-difluoroanisole. The synthesis could proceed as follows:

Directed Ortho-Metalation and Formylation: Starting with 2,5-difluoroanisole, a directed ortho-metalation reaction using a strong base like n-butyllithium would selectively deprotonate the carbon atom between the fluorine and methoxy groups due to the directing effect of the methoxy group. Quenching the resulting lithiated species with an electrophile like N,N-dimethylformamide (DMF) would yield 3,6-difluoro-2-methoxybenzaldehyde . A similar strategy has been used to synthesize the isomeric 2,3-difluoro-6-methoxybenzaldehyde (B67421) from 3,4-difluoroanisole. chemicalbook.com

Oxidation to the Carboxylic Acid: The resulting aldehyde can be oxidized to 3,6-difluoro-2-methoxybenzoic acid using a standard oxidizing agent such as potassium permanganate (B83412) or hydrogen peroxide under basic conditions. google.com

Amide Formation: The carboxylic acid can then be converted to the primary amide, 3,6-difluoro-2-methoxybenzamide , through several methods, such as activation with thionyl chloride to form the acyl chloride followed by reaction with ammonia (B1221849), or by using peptide coupling reagents.

Dehydration to the Nitrile: Finally, the dehydration of 3,6-difluoro-2-methoxybenzamide using a reagent like phosphorus pentoxide or thionyl chloride would yield the target compound, This compound . chemicke-listy.czresearchgate.net

This multi-step sequence allows for the controlled and regioselective introduction of the required functional groups to construct the final product.

Routes from Substituted Benzoic Acids

The conversion of substituted benzoic acids serves as a foundational strategy for the synthesis of corresponding benzonitriles. This pathway is particularly valuable when the desired substitution pattern is readily available on the benzoic acid starting material.

Furthermore, functional group manipulation on a substituted benzoic acid core is a common tactic. For instance, the nitration of 2,6-difluorobenzoic acid demonstrates how additional substituents can be introduced. In this procedure, 2,6-difluorobenzoic acid is treated with a mixture of 70% nitric acid and concentrated sulfuric acid. prepchem.com The reaction, initially cooled to 10°C, proceeds with the addition of the acid, leading to a temperature increase to 50°C. prepchem.com After maintaining this temperature for an hour and then stirring at ambient temperature for 16 hours, the product, 2,6-difluoro-3-nitrobenzoic acid, is isolated by extraction and recrystallization. prepchem.com

Table 1: Synthesis of Benzoic Acid Analogues

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Difluorobenzoic acid | 70% Nitric Acid, Concentrated Sulfuric Acid | 2,6-Difluoro-3-nitrobenzoic acid | Not specified in abstract | prepchem.com |

| 2,6-Difluorobenzoic acid | Multi-step synthesis | 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamide | 1% (overall) | nih.gov |

Approaches involving Halogen-Containing Aromatic Precursors

The use of halogenated aromatic compounds as precursors is a prevalent and powerful strategy for the synthesis of fluorinated benzonitriles. This approach often involves nucleophilic aromatic substitution or metal-catalyzed cyanation reactions.

One documented process for producing 2,6-difluorobenzonitrile (B137791) starts from 2,3,6-trichlorobenzonitrile (B3052852). google.com This multi-step synthesis first involves a fluorination step where 2,3,6-trichlorobenzonitrile is reacted with potassium fluoride in a solvent like dimethylsulfoxide or N-methyl-2-pyrrolidone at elevated temperatures (170-190°C). google.com This yields 3-chloro-2,6-difluorobenzonitrile (B1589925) with a high yield of 95-96%. google.com The subsequent step is a reduction of the chloro-substituted product using hydrogen gas in the presence of a palladium-carbon or Raney nickel-carbon catalyst to afford 2,6-difluorobenzonitrile. google.com

Another direct cyanation method utilizes 2,6-difluorobromobenzene as the starting material. google.com In this procedure, 2,6-difluorobromobenzene is reacted with potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in the presence of a palladium catalyst and sodium carbonate in an aprotic polar solvent. google.com The reaction is carried out under an inert atmosphere at a temperature of 100-160°C for 15-30 hours to produce 2,6-difluorobenzonitrile. google.com This method is highlighted for its use of a less toxic cyanide source. google.com

The synthesis of analogues can also be achieved from poly-halogenated precursors. For example, 2-amino-4,6-difluorobenzonitrile (B70766) can be prepared by the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia. rsc.org This reaction proceeds via nucleophilic substitution of one of the fluorine atoms by the amino group.

A related synthesis of a precursor molecule, 2,3-difluoro-6-methoxybenzaldehyde, starts from 3,4-difluoroanisole. chemicalbook.com This involves a directed ortho-metalation using lithium diisopropylamide (LDA) at low temperatures (-75°C) followed by formylation with N,N-dimethylformamide (DMF) to give the desired benzaldehyde (B42025) with a high yield of 95%. chemicalbook.com While this produces a benzaldehyde, it demonstrates a key strategy for introducing a functional group ortho to a methoxy group in a difluorinated system, which is a step that could be adapted for the synthesis of the target benzonitrile.

Table 2: Synthesis from Halogenated Precursors

| Starting Material | Reagents | Product | Yield | Reference |

| 2,3,6-Trichlorobenzonitrile | 1. Potassium Fluoride 2. H₂, Pd/C or Ra-Ni/C | 2,6-Difluorobenzonitrile | 95-96% (fluorination step) | google.com |

| 2,6-Difluorobromobenzene | K₄[Fe(CN)₆]·3H₂O, Pd catalyst, Na₂CO₃ | 2,6-Difluorobenzonitrile | Not specified in abstract | google.com |

| 2,4,6-Trifluorobenzonitrile | Ammonia | 2-Amino-4,6-difluorobenzonitrile | Not specified in abstract | rsc.org |

| 3,4-Difluoroanisole | 1. LDA 2. DMF | 2,3-Difluoro-6-methoxybenzaldehyde | 95% | chemicalbook.com |

Reactivity and Mechanistic Studies of 3,6 Difluoro 2 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 3,6-difluoro-2-methoxybenzonitrile makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is primarily centered on the displacement of its halogen substituents.

Displacement of Halogens by Various Nucleophiles

The fluorine atoms on the aromatic ring of this compound can be displaced by a variety of nucleophiles. A notable example is the reaction with hydrazine (B178648) monohydrate, which results in the substitution of one of the fluorine atoms. confex.com This reaction underscores the susceptibility of the compound to nucleophilic attack.

In a related synthetic context, the parent compound itself can be synthesized via an SNAr reaction. The treatment of 2,3,6-trifluorobenzonitrile (B163352) with sodium methoxide (B1231860) leads to the selective displacement of the fluorine atom at the 2-position to introduce the methoxy (B1213986) group, yielding this compound. organicchemistrytutor.com This demonstrates the facility of methoxide as a nucleophile in displacing a well-positioned fluorine atom on an activated aromatic ring.

The scope of nucleophiles in SNAr reactions is broad and, in addition to amines and alkoxides, can include thiolates and other soft nucleophiles. chemistrysteps.com The efficiency of these reactions is contingent on the reaction conditions and the nature of the nucleophile.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Hydrazine monohydrate | Product of fluorine displacement | confex.com |

| 2,3,6-Trifluorobenzonitrile | Sodium methoxide | This compound | organicchemistrytutor.com |

Influence of Methoxy and Nitrile Groups on SNAr Regioselectivity

The regiochemical outcome of SNAr reactions on this compound is dictated by the electronic properties of its substituents. The nitrile group (-CN) is a potent electron-withdrawing group, both through induction and resonance. This deactivates the entire aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution. wikipedia.orgpressbooks.pub The activating effect is most pronounced at the ortho and para positions relative to the nitrile group, as these positions can best stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. pressbooks.publibretexts.org

In this compound, the nitrile group is para to the fluorine at the 6-position and ortho to the fluorine at the 3-position. The powerful electron-withdrawing nature of the nitrile group is the dominant factor in directing the regioselectivity of nucleophilic attack. The stabilization of the negative charge in the Meisenheimer complex is most effective when the attack occurs at the positions ortho or para to the strong electron-withdrawing group. libretexts.org This explains the observed reactivity at the fluorine-substituted positions. The interplay of the activating and deactivating effects of the substituents, along with steric considerations, will determine which of the two fluorine atoms is preferentially displaced.

Reactions of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A significant reaction in this category is the [3+2] cycloaddition with azides to form tetrazoles. The reaction of nitriles with sodium azide (B81097), often in the presence of a catalyst, is a common method for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.orgnih.govnih.gov This transformation converts the linear nitrile functionality into a planar, five-membered aromatic heterocycle, which can have important applications in medicinal chemistry.

Hydrolysis and Derivatization of the Nitrile

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. The hydrolysis of sterically hindered nitriles, such as those with substituents in the 2 and 6 positions, can be challenging and may require forcing conditions. lookchem.comgoogle.com The resulting carboxylic acid can then be further derivatized.

Dearomatization Reactions

Dearomatization reactions transform a flat, aromatic system into a three-dimensional cyclic structure, offering a powerful strategy for the synthesis of complex molecules. Benzonitriles, including functionalized derivatives, can undergo dearomatization through various methods.

One of the classic methods for the dearomatization of aromatic rings is the Birch reduction. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). For benzonitriles, the electron-withdrawing nature of the nitrile group influences the regioselectivity of the reduction. youtube.com

More contemporary approaches to dearomatization include catalytic methods, which can offer milder reaction conditions and greater control over stereoselectivity. researchgate.netnih.govdntb.gov.ua These reactions often involve transition metal catalysts that can activate the aromatic ring towards dearomative functionalization. While specific examples for this compound are not prevalent in the literature, the general methodologies for dearomatizing electron-deficient benzonitriles are applicable.

Interrupted SNAr-Alkylation Dearomatization Pathways

A notable reaction of 2,6-difluorobenzonitriles, and by extension this compound, is the interrupted SNAr (Nucleophilic Aromatic Substitution)-alkylation dearomatization. This process allows for the rapid construction of complex, highly substituted cyclohexadiene scaffolds from simple aromatic precursors. nih.govwikipedia.orgnih.gov

The reaction is initiated by the addition of a potent nucleophile, typically a lithiated nitrile or isocyanide, to the aromatic ring. nih.govwikipedia.org This addition disrupts the aromaticity, forming a resonance-stabilized anionic intermediate known as a σ-complex. nih.gov The presence of electron-withdrawing groups, such as the nitrile and fluorine atoms, stabilizes this intermediate. The choice of solvent is crucial, with chelating solvents like diglyme (B29089) being particularly effective at enhancing the nucleophilicity of the lithium reagent by encapsulating the lithium cation. nih.gov Instead of the typical SNAr pathway where a leaving group is expelled to restore aromaticity, the intermediate σ-complex is trapped by an electrophile, such as an alkyl halide. nih.govwikipedia.org This trapping step is an alkylation that occurs diastereoselectively, leading to the formation of a stable, dearomatized cyclohexadiene product with a newly formed quaternary center. wikipedia.orgnih.gov

This dearomatization strategy is highly efficient and provides a mild route to complex carbocycles that are valuable in synthetic chemistry. nih.govwikipedia.org

Table 1: Interrupted SNAr-Alkylation Dearomatization of Substituted Benzonitriles

| Starting Benzonitrile (B105546) | Nucleophile | Electrophile | Solvent | Product (Cyclohexadiene) |

| 2,6-Difluorobenzonitrile (B137791) | Lithiated cyclopentanecarbonitrile | p-CF₃-benzyl bromide | THF | Substituted cyclohexadiene |

| 2,6-Difluorobenzonitrile | Lithiated cyclopentanecarbonitrile | Benzyl (B1604629) bromide | THF | Substituted cyclohexadiene |

| 2,6-Difluorobenzonitrile | Lithiated cyclopentanecarbonitrile | Allyl bromide | THF | Substituted cyclohexadiene |

| 2,6-Difluorobenzonitrile | Lithiated cyclopentanecarbonitrile | Methyl iodide | THF | Substituted cyclohexadiene |

| 2-Methoxybenzonitrile | Lithiated cyclopentanecarbonitrile | Benzyl bromide | THF | Substituted cyclohexadiene |

This table is based on data for analogous compounds and illustrates the general reaction pathway. nih.gov

Reactivity with Organometallic Reagents

The nitrile and methoxy groups of this compound, along with the fluorinated aromatic ring, are all potential sites for reaction with organometallic reagents like organolithiums and Grignard reagents.

Organolithium reagents are highly reactive nucleophiles and strong bases. wikipedia.org Their reaction with this compound can proceed via several pathways. Nucleophilic addition to the nitrile group is a primary reaction, which upon aqueous workup would yield a ketone. masterorganicchemistry.com Due to their strong basicity, organolithiums can also effect cleavage of the methoxy ether bond. wikipedia.org Furthermore, lithium-halogen exchange, particularly with the fluorine atoms, is a possibility, leading to a lithiated aromatic species that can be further functionalized. wikipedia.org

Grignard reagents, being less basic than organolithiums, are more selective. Their primary reaction with nitriles is the nucleophilic addition to the carbon-nitrogen triple bond. masterorganicchemistry.com This addition forms an imine intermediate which, upon acidic hydrolysis, is converted to a ketone. masterorganicchemistry.com This provides a reliable method for transforming the nitrile group into a carbonyl functional group. The ether linkage is generally more stable to Grignard reagents than to organolithiums under standard conditions. masterorganicchemistry.com

Cyclization Reactions involving the Benzonitrile Moiety

The benzonitrile moiety in this compound is a versatile functional group for the construction of fused heterocyclic systems.

Formation of Heterocyclic Systems (e.g., Indazoles)

Indazoles are an important class of heterocyclic compounds with various biological activities. A common synthetic route to indazoles involves the cyclization of 2-halobenzonitriles with hydrazine. organic-chemistry.org In the case of this compound, the fluorine atoms can act as leaving groups in a nucleophilic aromatic substitution reaction with hydrazine. The initial substitution would be followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the indazole ring. This reaction is often catalyzed by copper salts. organic-chemistry.org This method allows for the synthesis of substituted 3-aminoindazoles. organic-chemistry.org

Ring Closure Reactions for Novel Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. The interrupted SNAr-alkylation dearomatization reaction described in section 3.3.1 is a prime example of a ring-closure reaction that generates novel cyclohexadiene scaffolds from this compound and its analogs. nih.govwikipedia.org These resulting cyclohexadienes are themselves versatile intermediates for further synthetic transformations.

Transformations of the Methoxy Group

The methoxy group in this compound can be transformed into a hydroxyl group through ether cleavage. This demethylation reaction can be achieved under various conditions.

A common method for the cleavage of aryl methyl ethers is treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com This yields the corresponding phenol (B47542) and methyl halide. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers. organic-chemistry.org

In more complex molecules, selective demethylation can be achieved using specific reagents to avoid unwanted side reactions. For instance, a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) has been used for the demethylation of a related difluoro-methoxy-substituted aromatic compound. nih.gov Catalytic methods for the demethylation of methoxybenzonitriles have also been reported. nih.gov The resulting phenol is a valuable intermediate, as the hydroxyl group can be further functionalized, for example, by conversion to esters or ethers.

Derivatives and Chemical Libraries Based on 3,6 Difluoro 2 Methoxybenzonitrile Scaffold

Synthesis of Monofluorinated and Trifluorinated Benzonitrile (B105546) Derivatives

The modulation of the fluorine content on the benzonitrile ring is a key strategy to fine-tune the physicochemical properties of the resulting derivatives. This can be achieved through selective defluorination to yield monofluorinated compounds or by introducing an additional fluorine atom to create trifluorinated analogues.

Monofluorinated Derivatives: The selective removal of a single fluorine atom from the 3,6-difluoro-2-methoxybenzonitrile scaffold to yield a monofluorinated derivative, such as 3-fluoro-2-methoxybenzonitrile, represents a significant synthetic challenge due to the high strength of the carbon-fluorine bond. rsc.orgyoutube.com General methods for hydrodefluorination often require harsh conditions and may lack regioselectivity. However, catalytic methods using transition metals are being explored for more controlled defluorination reactions.

Trifluorinated Derivatives: The synthesis of trifluorinated benzonitriles, such as 2,3,6-trifluorobenzonitrile (B163352), from the difluoro starting material necessitates the introduction of a third fluorine atom. ontosight.ai One plausible route involves the conversion of this compound to a corresponding phenol (B47542) derivative, which can then undergo electrophilic fluorination. wikipedia.org Alternatively, a multi-step sequence involving diazotization of an amino precursor followed by a Sandmeyer-type reaction could be envisioned, although this can sometimes lead to unexpected products. rsc.org The synthesis of 2,3,6-trifluorobenzonitrile has been reported from 2,3,6-trifluorobenzoic acid, which itself can be prepared through various synthetic routes. ontosight.ai

Table 1: Synthesis of Monofluorinated and Trifluorinated Benzonitrile Derivatives

| Starting Material | Target Compound | Reagents and Conditions | Reference |

|---|---|---|---|

| This compound | 3-Fluoro-2-methoxybenzonitrile | Catalytic hydrodefluorination (general method) | rsc.orgyoutube.com |

| 3,6-Difluoro-2-hydroxybenzonitrile (B3130798) | 2,3,6-Trifluorophenol derivative | Electrophilic fluorinating agent | wikipedia.org |

Synthesis of Benzonitrile Derivatives with Modified Methoxy (B1213986) Groups

Modification of the methoxy group provides another avenue for diversification of the this compound scaffold. Demethylation to the corresponding phenol is a common transformation, which then allows for a wide range of subsequent O-functionalization reactions.

Demethylation: The cleavage of the methyl ether to yield 3,6-difluoro-2-hydroxybenzonitrile is a critical step. Various reagents are known to effect the demethylation of aryl methyl ethers. Studies on related methoxybenzonitriles have explored the use of catalysts for this purpose. researchgate.net

O-Alkylation and O-Arylation: Once the hydroxyl group is unmasked, it can serve as a nucleophile in O-alkylation or O-arylation reactions. This allows for the introduction of a wide variety of substituents, including alkyl chains, benzyl (B1604629) groups, and substituted aryl rings, thereby expanding the chemical space of the library.

Table 2: Synthesis of Benzonitrile Derivatives with Modified Methoxy Groups

| Starting Material | Target Compound | Reagents and Conditions | Reference |

|---|---|---|---|

| This compound | 3,6-Difluoro-2-hydroxybenzonitrile | Demethylating agent (e.g., BBr₃, AlCl₃) | researchgate.net |

Development of Heterocyclic Systems Incorporating the this compound Framework

The nitrile group of this compound and its derivatives is a versatile functional group that can participate in various cyclization reactions to form a range of heterocyclic systems. Furthermore, transformation of the nitrile or methoxy group into other reactive handles, such as an amino group, opens up additional pathways for heterocycle synthesis.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). rsc.orgnih.gov To utilize the this compound scaffold, one could envision a strategy where the nitrile group is hydrolyzed to a carboxylic acid, which is then converted to a β-ketoester. Subsequent reaction with hydrazine would yield the corresponding pyrazole (B372694) derivative.

Oxazoles: Oxazole synthesis can be achieved through various methods, including the Robinson-Gabriel synthesis from α-acylamino ketones or the Van Leusen reaction. nih.gov A plausible route starting from a derivative of this compound would be the conversion of the nitrile to an amide, followed by α-bromination and subsequent cyclization.

Triazoles: 1,2,3-Triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). organic-chemistry.orgnih.gov To incorporate the this compound core, one would need to introduce either an azide (B81097) or an alkyne functionality onto the aromatic ring. This could be achieved, for example, by nucleophilic aromatic substitution of a fluorine atom with sodium azide, or by Sonogashira coupling of a halogenated derivative with a terminal alkyne.

Pyridopyrimidines and Quinazolines: The synthesis of fused heterocyclic systems like pyridopyrimidines and quinazolines often starts from ortho-amino-substituted aromatic nitriles or ketones. rsc.orgnih.govnih.govresearchgate.netresearchgate.net Therefore, reduction of a nitro group or amination of the this compound scaffold to introduce an amino group ortho to the nitrile would provide a key intermediate. This intermediate could then undergo cyclocondensation with various reagents to build the fused heterocyclic ring. rsc.orgrsc.orgmdpi.comnih.gov

Table 3: General Strategies for Heterocycle Synthesis from Benzonitrile Derivatives

| Heterocycle | Key Intermediate | General Synthetic Approach | Representative References |

|---|---|---|---|

| Pyrazole | β-Ketoester derivative | Condensation with hydrazine | rsc.orgnih.gov |

| Oxazole | α-Acylamino ketone derivative | Robinson-Gabriel synthesis | nih.gov |

| 1,2,3-Triazole | Azido or alkynyl benzonitrile derivative | Azide-alkyne cycloaddition | organic-chemistry.orgnih.gov |

| Quinazoline | 2-Aminobenzonitrile derivative | Cyclocondensation with various electrophiles | rsc.orgrsc.orgmdpi.comnih.gov |

Structure–Reactivity Relationship (SRR) Studies on Derivatives

Understanding the relationship between the structure of the synthesized derivatives and their chemical reactivity is crucial for predicting their behavior and for the rational design of new compounds with desired properties. SRR studies often involve kinetic analysis of reactions and computational modeling.

Electrophilic and Nucleophilic Aromatic Substitution: The fluorine and methoxy substituents on the aromatic ring significantly influence its reactivity towards both electrophilic and nucleophilic attack. The fluorine atoms are electron-withdrawing via induction but electron-donating through resonance, while the methoxy group is a strong resonance electron-donating group. google.com These competing effects determine the regioselectivity and rate of substitution reactions. For instance, in nucleophilic aromatic substitution (SNAr), the fluorine atoms are potential leaving groups, and their reactivity is modulated by the other substituents on the ring. nih.gov

Hammett Plots: A powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds is the Hammett equation. wikipedia.orglibretexts.org By plotting the logarithm of the rate or equilibrium constant of a reaction for a series of substituted derivatives against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. youtube.comresearchgate.net The slope of this line, the reaction constant (ρ), provides valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. Such studies on derivatives of this compound would provide quantitative insights into their reactivity.

Computational Studies: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of molecules. nih.gov These studies can be used to calculate various reactivity descriptors, such as atomic charges, frontier molecular orbital energies, and electrostatic potentials. researchgate.netresearchgate.net By performing these calculations on a library of derivatives, it is possible to establish quantitative structure-reactivity relationships and to rationalize experimentally observed trends.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Fluoro-2-methoxybenzonitrile |

| 2,3,6-Trifluorobenzonitrile |

| 2,3,6-Trifluorobenzoic acid |

| 2,3,6-Trifluorophenol |

| 3,6-Difluoro-2-hydroxybenzonitrile |

| 2-Aminobenzonitrile |

| Pyrazole |

| Oxazole |

| 1,2,3-Triazole |

| Pyridopyrimidine |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigation reports specifically for the compound "this compound" are not publicly available. While the compound is mentioned in chemical literature, particularly as a reactant in synthetic chemistry, dedicated studies on its quantum chemical calculations, electronic structure, and molecular properties as per the requested outline could not be located.

Therefore, it is not possible to provide the specific data, detailed research findings, and data tables for the following sections concerning this compound:

Theoretical and Computational Investigations

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Without published research focusing on these specific computational analyses for 3,6-Difluoro-2-methoxybenzonitrile, generating a scientifically accurate article that adheres to the strict requirements for detailed findings and data tables is not feasible. Theoretical studies often focus on molecules with specific known applications or theoretical interest, and it appears this particular compound has not been the subject of such a published computational study.

Vibrational Frequency Calculations and Assignments

Theoretical vibrational analysis is typically performed using quantum chemical calculations, most commonly DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). orientjchem.orgresearchgate.net These calculations start with the optimization of the molecule's ground-state geometry to find its most stable conformation. Following optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. The computed frequencies correspond to the normal modes of vibration of the molecule, which include stretching, bending, wagging, twisting, and torsional motions of the atoms. researchgate.net For substituted benzonitriles, characteristic vibrational modes include C-H stretching, C-C ring stretching, C-F stretching, and the distinct C≡N nitrile stretch. orientjchem.orgsigmaaldrich.com

Potential Energy Distribution (PED) Analysis

To provide a quantitative assignment for each calculated vibrational mode, a Potential Energy Distribution (PED) analysis is conducted. sigmaaldrich.com PED analysis breaks down the normal modes of vibration into contributions from individual internal coordinates (like bond stretches, angle bends, and torsions). This allows researchers to determine the precise nature of a vibration. For example, a specific frequency might be assigned as being 80% C-C stretch, 15% C-H in-plane bend, and 5% C-C-C trigonal bend. This detailed assignment is crucial for accurately interpreting experimental IR and Raman spectra.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational chemistry is widely used to simulate various spectroscopic properties to complement and aid in the interpretation of experimental data.

IR Spectra: As mentioned above, DFT calculations directly yield the vibrational frequencies and intensities needed to generate a theoretical IR spectrum.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR) relative to a standard reference like tetramethylsilane (TMS).

UV-Vis Spectra: The simulation of electronic absorption spectra is crucial for understanding the electronic transitions within a molecule.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of molecules. nih.govsemanticscholar.org This information is used to predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum. The calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). semanticscholar.org For aromatic systems like this compound, these calculations would reveal how the fluorine and methoxy (B1213986) substituents influence the electronic structure and absorption properties.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, providing insights into its feasibility and kinetics. nih.govmdpi.com This is particularly useful for understanding reactions involving substituted benzonitriles, such as cycloadditions or nucleophilic substitutions. nih.gov

Transition State Characterization and Energy Profiles

A key aspect of reaction modeling is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. By calculating the structure and energy of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. nih.gov Vibrational frequency analysis is used to confirm the nature of the stationary points: reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy barrier (activation energy) allows for the theoretical prediction of reaction rates.

While these computational methodologies are standard, their specific application to generate data for this compound has not been found in the surveyed scientific literature. Therefore, no specific data tables or detailed research findings for this compound can be presented.

Role in Medicinal Chemistry Research Precursor and Scaffold Exploration

Synthesis of Fluorine-Containing Drug Precursors and Intermediates

The utility of 3,6-Difluoro-2-methoxybenzonitrile as a precursor lies in its inherent reactivity and the strategic placement of its functional groups. The nitrile group is a versatile synthetic handle, readily converted into other functionalities such as amines, amides, tetrazoles, or various heterocyclic rings that are prevalent in pharmaceuticals. The difluoro-methoxy substitution pattern on the aromatic ring influences the chemical environment, enabling selective reactions and providing a foundation for constructing more elaborate molecules.

Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The preparation of these compounds often involves a halogen exchange (halex) reaction, where a chloro-benzonitrile precursor is treated with a fluoride (B91410) source, such as potassium fluoride, in a high-boiling point aprotic polar solvent. google.com This method is particularly effective for producing benzonitriles with ortho- or para-fluorine substituents. google.com

The presence of fluorine atoms can significantly influence the metabolic stability of a drug molecule. For example, in the development of kinase inhibitors, which are crucial in oncology, the introduction of fluorine can prevent metabolic oxidation at otherwise susceptible positions, thereby prolonging the drug's half-life. nih.gov Compounds like this compound serve as starting points for multi-step syntheses that yield these complex inhibitors. The synthesis often involves coupling the benzonitrile-derived fragment with other heterocyclic systems to build the final drug molecule. nih.govgoogle.com

Table 1: Synthesis of Fluorinated Benzonitrile (B105546) Intermediates

| Precursor Type | Reagent/Catalyst | Product Type | Significance in Medicinal Chemistry |

|---|---|---|---|

| Chloro-benzonitriles | Potassium Fluoride (KF) | Fluoro-benzonitriles | Key intermediates for pharmaceuticals and agrochemicals. google.comgoogle.com |

| Substituted Benzonitriles | Various coupling partners | Complex Heterocycles | Building blocks for kinase inhibitors and other targeted therapies. nih.govnih.gov |

| 3-Amino-5-hydroxypyrazole | Multi-step synthesis with a difluorobenzoic acid derivative | Pyrazolopyridine Core | Foundation for potential PET imaging agents for cancer diagnostics. nih.gov |

Design and Synthesis of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for elucidating biological pathways and validating drug targets. The design of these probes requires a scaffold that allows for precise modification and imparts favorable properties for interacting with biological systems. The this compound structure serves as an attractive scaffold for such purposes. The fluorine atoms can enhance cell permeability and modulate the acidity or basicity of nearby functional groups, which can be critical for target engagement. nih.gov

For instance, fluorinated benzonitrile derivatives have been developed as high-affinity radioligands for positron emission tomography (PET) imaging. acs.org In one example, a related compound, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was synthesized and evaluated as a PET radioligand for imaging metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5) in the brain. acs.org The synthesis of such probes involves the strategic coupling of the fluorinated benzonitrile core with other functionalized fragments to achieve high affinity and selectivity for the biological target. The fluorine atom in these probes is not only a key part of the pharmacophore but can also be replaced with the positron-emitting isotope fluorine-18 (B77423) for imaging purposes.

Table 2: Benzonitrile-Based Scaffolds for Chemical Biology Probes

| Scaffold Base | Probe Type | Application | Key Features Conferred by Scaffold |

|---|---|---|---|

| Fluorinated Benzonitrile | PET Radioligand | Imaging of brain receptors (e.g., mGluR5). acs.org | High affinity, high metabolic stability, suitable for 18F-labeling. |

| Difluorobenzamide | PET Agent | Imaging of B-Raf(V600E) in cancers. nih.gov | Potential for high specificity and diagnostic utility. |

| Fluorinated Pteridine | Kinase Inhibitor Probe | Studying EGFR signaling pathways. nih.gov | Target engagement, cellular activity, and metabolic resistance. |

Exploration of Benzonitrile Derivatives in Drug Discovery Lead Generation (excluding pharmacological activity)

Lead generation is a critical phase in drug discovery where initial chemical "hits" are developed into more promising "lead" series. nih.gov This process involves the systematic synthesis and evaluation of analogues to understand structure-activity relationships. Benzonitrile derivatives, including this compound, are valuable starting points for generating chemical libraries for screening. acs.org

The synthetic versatility of the benzonitrile moiety allows chemists to explore a wide range of chemical space. The nitrile group can be hydrolyzed to a primary amide, which can then be further derivatized. Alternatively, the nitrile can participate in cycloaddition reactions to form various five-membered heterocycles like tetrazoles, or it can be a key component in the construction of larger ring systems.

The exploration of derivatives from a core like this compound allows for the fine-tuning of molecular properties. For example, a series of novel fluorinated 1,5-benzothiazepine (B1259763) derivatives were synthesized to be evaluated for biological activity. shd-pub.org.rs Similarly, various pyrazole-based derivatives have been synthesized from nitrile-containing precursors to explore their potential as kinase inhibitors. nih.gov These synthetic efforts focus on creating a diverse set of molecules around a common scaffold to identify compounds with the desired physicochemical properties for further development, independent of their ultimate pharmacological profile. The goal at this stage is purely the generation of new chemical entities for screening programs.

Table 3: Derivative Exploration from Benzonitrile Scaffolds for Lead Generation

| Core Scaffold | Derivative Class | Synthetic Goal |

|---|---|---|

| Fluorinated Benzonitrile | 1,5-Benzothiazepines | Generation of novel heterocyclic systems for biological screening. shd-pub.org.rs |

| Benzonitrile | Pyrazole-based compounds | Synthesis of potential kinase inhibitor libraries. nih.gov |

| Fluorinated Benzonitrile | Pteridines | Creation of derivatives targeting specific enzyme families (e.g., EGFR). nih.gov |

| Substituted Benzonitrile | Carbazole and Phenoxazine Adducts | Tuning of photophysical and electrochemical properties for material science or probe development. acs.org |

Exploration in Materials Science Research Building Block Perspective

Design and Synthesis of Monomers for Polymer Science Research

While direct polymerization of 3,6-Difluoro-2-methoxybenzonitrile is not typical, its structure is well-suited for conversion into various monomers for the production of high-performance fluorinated polymers. The presence of the benzene (B151609) ring allows for the introduction of polymerizable groups through established synthetic methodologies.

Research into the synthesis of other fluorinated monomers provides a blueprint for how this compound could be utilized. For instance, fluorinated styrene (B11656) derivatives are a significant class of monomers for creating specialized fluoropolymers. researchgate.net These are often prepared via palladium-catalyzed cross-coupling reactions, where an aryl halide is coupled with a vinyl-containing reagent. researchgate.net Similarly, the benzaldehyde (B42025) precursor to this compound could undergo a Knoevenagel condensation with compounds like isobutyl cyanoacetate (B8463686) to form novel difluoro-substituted phenylcyanoacrylate monomers. chemrxiv.org These monomers can then be copolymerized with commodity monomers such as styrene through radical initiation to produce polymers with modified thermal and optical properties. chemrxiv.org The incorporation of the difluoro-methoxy-benzonitrile moiety into a polymer backbone is anticipated to enhance thermal stability, chemical resistance, and specific optical characteristics due to the presence of the C-F bonds.

Incorporation into Organic Electronic Materials Research (e.g., optoelectronic properties)

In the field of organic electronics, the design of molecules with specific energy levels (HOMO/LUMO) and charge transport properties is paramount. The electronic nature of this compound makes it an attractive building block for synthesizing larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The combination of electron-donating (methoxy) and electron-withdrawing (nitrile, fluorine) groups can establish a "push-pull" system within a larger molecule, which is a common strategy for developing luminescent materials. researchgate.net Research on other luminescent molecules, such as those based on 2-methoxy-3-cyanopyridine, has shown that this type of donor-acceptor structure can lead to materials that are highly emissive, often in the blue region of the spectrum. researchgate.net The introduction of fluorine atoms, as in this compound, is a well-known strategy to lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their environmental stability and facilitate charge injection/extraction in electronic devices. Furthermore, the strong polarity induced by the fluorine and nitrile groups can influence the molecular packing and morphology in thin films, which is a critical factor for efficient charge transport.

Development of Fluorinated Benzonitrile-Based Liquid Crystal Research

The development of advanced liquid crystal displays (LCDs) relies on the synthesis of novel liquid crystal (LC) materials with specific physical properties. Fluorinated compounds are central to this field due to the unique characteristics imparted by the fluorine atom. rsc.org The structure of this compound contains key features that make it a promising scaffold for designing new liquid crystals.

The introduction of fluorine atoms into a liquid crystal molecule has a profound effect on its dielectric anisotropy (Δε), a crucial parameter that determines the switching behavior of the LC material in an electric field. beilstein-journals.orgbeilstein-journals.org For traditional twisted nematic (TN) displays, materials with a positive Δε are required, whereas vertically aligned (VA) technology needs materials with a negative Δε. beilstein-journals.org The position of the C-F dipole relative to the long axis of the molecule dictates the sign and magnitude of the dielectric anisotropy. beilstein-journals.org Lateral fluorine substituents, such as those in this compound, are known to be particularly effective at inducing a large negative Δε. mdpi.com Furthermore, the presence of fluorine can reduce viscosity, which leads to faster switching times and improved device performance. beilstein-journals.org The nitrile group also contributes a large dipole moment, which is a common feature in many liquid crystal families. researchgate.net Therefore, molecules derived from this building block are prime candidates for creating components of advanced liquid crystal mixtures.

| Property | Influence of Fluorine Substitution | Rationale | Citation |

| Dielectric Anisotropy (Δε) | Can be engineered to be positive or negative. Lateral fluorines strongly favor negative Δε. | The strong C-F bond dipole moment can be aligned parallel or perpendicular to the molecular axis. | beilstein-journals.orgbeilstein-journals.orgmdpi.com |

| Viscosity (γ1) | Generally reduced. | Fluorination reduces intermolecular forces compared to other polar groups due to low polarizability. | beilstein-journals.org |

| Response Time | Can be improved (made faster). | Lower viscosity contributes to faster switching speeds in LC devices. | nih.gov |

| Mesophase Stability | Can modify melting points and clearing points. | Steric and polar effects of fluorine alter molecular packing and intermolecular interactions. | rsc.org |

Supramolecular Assembly and Crystal Engineering Studies

Crystal engineering focuses on understanding and controlling how molecules arrange themselves in the solid state to form ordered structures. rsc.org The functional groups on this compound provide multiple points of interaction for directing supramolecular assembly.

The molecule contains several potential hydrogen bond acceptors: the nitrogen atom of the nitrile group, the oxygen atom of the methoxy (B1213986) group, and the two fluorine atoms. These sites can engage in various non-covalent interactions, such as C-H···N, C-H···O, and C-H···F hydrogen bonds, which are known to be reliable synthons in crystal engineering. researchgate.net Furthermore, the electron-deficient fluorinated benzene ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net Studies on related fluorinated and methoxy-substituted aromatic compounds have shown that the interplay of these forces dictates the final crystal packing. rsc.org The addition of highly electronegative fluorine atoms can lead to strong electrostatic interactions that significantly influence molecular conformation and packing efficiency. rsc.org By understanding and utilizing these specific interactions, this compound can be used as a building block to design complex, functional supramolecular architectures with predictable topologies and properties.

| Functional Group | Potential Intermolecular Interaction | Role in Supramolecular Assembly | Citation |

| Nitrile (-C≡N) | C-H···N hydrogen bonds, π-π stacking | Strong directional interaction site, influences molecular packing. | researchgate.net |

| Methoxy (-OCH₃) | C-H···O hydrogen bonds | Acts as a hydrogen bond acceptor, affecting crystal lattice. | researchgate.net |

| Fluorine (-F) | C-H···F hydrogen bonds, electrostatic interactions | Modulates charge distribution, introduces specific steric and polar effects. | rsc.org |

| Aromatic Ring | π-π stacking, C-H···π interactions | Facilitates the formation of columnar or layered structures. | researchgate.net |

常见问题

Q. How is 3,6-Difluoro-2-methoxybenzonitrile characterized in research settings?

Methodological Answer: Characterization typically involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): , , and NMR to confirm substituent positions and fluorine environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (theoretical MW: 169.13 g/mol) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97% in commercial grades) .

Q. Table 1: Key Physical/Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 886498-35-7 | |

| Molecular Formula | CHFNO | |

| Molecular Weight | 169.13 g/mol | |

| SMILES Notation | COC1=C(C(=C(C=C1)F)C#N)F |

Q. What are the standard synthetic routes for this compound?

Methodological Answer: Synthesis often involves halogenation and methoxylation steps:

Nucleophilic Aromatic Substitution: Fluorination of a methoxy-substituted benzonitrile precursor using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Directed Metalation: Use of LDA (lithium diisopropylamide) to introduce fluorine at specific positions on the aromatic ring .

Cyanation: Conversion of bromo/iodo intermediates to nitriles using CuCN or Pd-catalyzed cyanation .

Q. Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Fluorination | KF, DMF, 120°C, 24h | 65-70% | |

| Methoxylation | NaOMe, MeOH, reflux | >80% | |

| Cyanation | CuCN, DMF, 150°C | 50-60% |

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity: Avoid inhalation/ingestion; use fume hoods and PPE (gloves, goggles) due to potential cyanide release under decomposition .

- Storage: Store in airtight containers at 0–6°C to prevent hydrolysis of the nitrile group .

- Waste Disposal: Neutralize with alkaline solutions (e.g., NaOH) before disposal to mitigate cyanide toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Fluorine Electron-Withdrawing Effects: Fluorine at positions 3 and 6 deactivates the ring, directing electrophilic attacks to the para position relative to the methoxy group .

- Methoxy Group Activation: The methoxy group donates electron density via resonance, enhancing reactivity at the 4-position for Suzuki-Miyaura couplings .

- Nitrile as a Directing Group: Facilitates ortho-metalation in Pd-catalyzed reactions .

Example Protocol:

- Suzuki Coupling: Use Pd(PPh), aryl boronic acid, and KCO in THF/HO (3:1) at 80°C .

Q. What strategies resolve contradictory data regarding the compound's stability under varying reaction conditions?

Methodological Answer: Contradictions often arise from solvent polarity and temperature effects:

- Acidic Conditions: Instability in HSO due to nitrile hydrolysis; use milder acids (e.g., AcOH) .

- High-Temperature Reactions: Decomposition observed >150°C; optimize using microwave-assisted synthesis at controlled temperatures .

- Contradictory Yields: Re-evaluate catalyst loading (e.g., Pd 0.5–2 mol%) and ligand systems (e.g., XPhos vs. SPhos) .

Q. What role does this compound play in the synthesis of bioactive molecules or materials?

Methodological Answer:

- Pharmaceutical Intermediates: Precursor for kinase inhibitors and anti-inflammatory agents via functionalization of the nitrile group .

- Materials Science: Used in organic semiconductors due to electron-deficient aromatic systems enhancing charge transport .

- Agrochemicals: Building block for herbicides via coupling with heterocyclic amines .

Example Application:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。